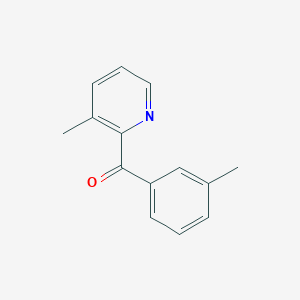

2-(3-Methylbenzoyl)-3-methylpyridine

Description

2-(3-Methylbenzoyl)-3-methylpyridine is a pyridine derivative featuring a 3-methylbenzoyl group at the 2-position and a methyl group at the 3-position of the pyridine ring. This compound is structurally characterized by its aromatic heterocyclic core, which is substituted with both electron-donating (methyl) and electron-withdrawing (benzoyl) groups. Such substitutions influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(3-methylphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-11(2)6-4-8-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCFQISGFFZWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601243213 | |

| Record name | (3-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-28-1 | |

| Record name | (3-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

3-Methylpyridine+3-Methylbenzoyl chlorideAlCl3this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nitration: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-(3-Methylbenzoyl)-3-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzoyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(3-Methylbenzoyl)-3-methylpyridine, the following structurally analogous compounds are analyzed:

Structural Analogs with Modified Benzoyl Groups

2-(3,5-Difluorobenzoyl)-3-methylpyridine (CAS: 1187167-32-3) Structure: Differs by replacing the 3-methylbenzoyl group with a 3,5-difluorobenzoyl moiety. Properties: Molecular weight = 233.22 g/mol; purity = 97% . Applications: Likely used in medicinal chemistry for fluorinated bioactive molecule synthesis.

2-(2,4-Dimethoxybenzoyl)-3-methylpyridine

- Structure : Substitutes the benzoyl group with 2,4-dimethoxybenzoyl.

- Properties : Methoxy groups improve solubility in polar solvents due to their electron-donating nature.

- Applications : Suitable for ligand design in coordination chemistry or as intermediates in agrochemicals .

Analogs with Varied Pyridine Substituents

2-(3-Fluoro-4-methoxyphenyl)-3-methylpyridine (CAS: 1257056-93-1) Structure: A phenyl ring replaces the benzoyl group, with fluoro and methoxy substituents. Properties: Molecular weight = 217.24 g/mol . The fluorine and methoxy groups balance lipophilicity and polarity. Applications: Potential use in optoelectronic materials or as a pharmacophore in kinase inhibitors.

2-(tert-Butylthio)-3-methylpyridine (CAS: 18833-87-9) Structure: Features a tert-butylthio group at the 2-position. Properties: The bulky tert-butyl group enhances steric hindrance, affecting reaction kinetics in catalytic processes. Applications: Useful in organometallic catalysis or as a ligand in transition-metal complexes .

Pharmaceutical Derivatives

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (CAS: 118175-10-3)

- Structure : Includes hydroxymethyl and methoxypropoxy groups.

- Applications : Likely a metabolite or synthetic intermediate in proton-pump inhibitor development (e.g., analogs of omeprazole) .

2-(N-Boc-Amino)-3-methylpyridine (CAS: 138343-75-6) Structure: Contains a Boc-protected amino group. Applications: Employed in peptide-mimetic drug synthesis or as a building block for bioactive molecules .

Comparative Data Table

Key Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., fluorobenzoyl) enhance stability and binding affinity in drug design, while electron-donating groups (e.g., methoxy) improve solubility .

- Synthetic Utility : The pyridine core facilitates diverse functionalization, enabling applications in catalysis, materials science, and pharmaceuticals .

- Safety and Handling : Analogs with reactive groups (e.g., chloromethyl in ) require stringent safety protocols, suggesting similar precautions for this compound .

Biological Activity

2-(3-Methylbenzoyl)-3-methylpyridine is an organic compound classified as an aromatic ketone, characterized by a pyridine ring substituted with a 3-methyl group and a 3-methylbenzoyl group. This compound is of significant interest in pharmacology and medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Chemical Formula : C13H13N

- CAS Number : 1187165-28-1

- Molecular Structure : Molecular Structure

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may modulate these targets by binding to active sites or altering the conformation of proteins, thereby influencing various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study employing the disc diffusion method demonstrated its efficacy against various bacterial strains. The results were compared to a positive control (Chloramphenicol), establishing a basis for its potential use in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) | Control (Chloramphenicol) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 12 | 28 |

| Pseudomonas aeruginosa | 10 | 25 |

Table 1: Antimicrobial efficacy of this compound

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including HeLa and A375. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 20 | Apoptosis induction |

| A375 | 15 | Cell cycle arrest |

Table 2: Anticancer activity of this compound

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study assessed the antimicrobial activity using various concentrations of the compound against multiple bacterial strains. The results indicated a dose-dependent response, highlighting the potential for developing new antimicrobial agents based on this structure. -

Investigation into Anticancer Properties :

Another study focused on the effects of this compound on human cancer cell lines. It was found that treatment with varying concentrations led to significant reductions in cell viability, suggesting that it could serve as a lead compound for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.